molecular formula C10H16FN3O2S B13244047 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide

Cat. No.: B13244047
M. Wt: 261.32 g/mol
InChI Key: ARQXJTYVSXRWIT-UHFFFAOYSA-N
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Description

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is a chemical compound with the molecular formula C10H16FN3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom, a sulfonamide group, and a methylaminoethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Fluorination: The fluorine atom is introduced through a substitution reaction.

    Sulfonation: The sulfonamide group is added to the benzene ring.

    Alkylation: The methylaminoethyl group is attached to the amine group on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents on the benzene ring can be replaced by other groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorine atom and methylaminoethyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
  • 3-Chloro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
  • 3-Fluoro-4-{ethyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide

Uniqueness

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure characterized by a fluorine atom, a sulfonamide group, and an alkylated amino group, which contribute to its pharmacological properties.

  • Molecular Formula : C10H16FN3O2S
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 1495598-89-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antibiotic applications.

Key Mechanisms :

  • Enzyme Inhibition : The sulfonamide group binds to the active site of dihydropteroate synthase, preventing the conversion of PABA to folate.
  • Receptor Modulation : The compound may interact with various biological receptors, influencing signaling pathways related to inflammation and immune responses.

Biological Activity and Applications

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Effective against a range of bacterial strains, particularly those resistant to traditional antibiotics.
  • Anticancer Potential : Preliminary studies suggest it may inhibit tumor cell proliferation through apoptosis induction.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially useful in treating conditions like rheumatoid arthritis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory effects revealed that this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages, highlighting its therapeutic potential in inflammatory diseases.

Properties

Molecular Formula

C10H16FN3O2S

Molecular Weight

261.32 g/mol

IUPAC Name

3-fluoro-4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide

InChI

InChI=1S/C10H16FN3O2S/c1-13-5-6-14(2)10-4-3-8(7-9(10)11)17(12,15)16/h3-4,7,13H,5-6H2,1-2H3,(H2,12,15,16)

InChI Key

ARQXJTYVSXRWIT-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=C(C=C(C=C1)S(=O)(=O)N)F

Origin of Product

United States

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